3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester
Description
Properties
IUPAC Name |
3-O-tert-butyl 5-O-ethyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-7-23-16(21)15-14(13-11-9-8-10-12-13)20(19(5,6)24-15)17(22)25-18(2,3)4/h8-12,14-15H,7H2,1-6H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBFBZPNKSSBQE-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652486 | |
| Record name | 3-tert-Butyl 5-ethyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143527-74-6 | |
| Record name | 3-tert-Butyl 5-ethyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester (CAS Number: 143527-74-6) is a synthetic compound that belongs to the oxazolidine family. Its unique structural features and potential biological activities have garnered interest in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Antimicrobial Properties
Research has indicated that oxazolidine derivatives exhibit significant antimicrobial activity. A study highlighted that various amino acid-based compounds, including oxazolidines, showed promising inhibition against bacterial enzymes such as MurD from E. coli. The compound's structure allows it to interact effectively with these enzymes, potentially leading to its use as an antimicrobial agent .
Enzyme Inhibition
The biological evaluation of 3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester has demonstrated its capacity to inhibit specific enzymes. For instance, it has been noted to inhibit the activity of MurD, which is crucial for bacterial cell wall biosynthesis. This inhibition suggests a mechanism by which the compound could exert antibacterial effects .
Study on Antimicrobial Efficacy
A recent study focused on the synthesis and biological evaluation of various oxazolidine derivatives, including 3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester. The results indicated that this compound displayed notable antimicrobial activity against Gram-positive bacteria and moderate activity against Gram-negative strains. The study utilized a series of in vitro assays to quantify the minimum inhibitory concentration (MIC) values .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester | 32 | Staphylococcus aureus |
| Control (Vancomycin) | 1 | Staphylococcus aureus |
Safety and Toxicology
Safety assessments have been conducted to evaluate the toxicity profile of this compound. In laboratory settings, it was observed that at therapeutic concentrations, the compound exhibited low cytotoxicity towards mammalian cells. However, further studies are warranted to fully understand its safety profile in vivo .
Preparation Methods
Stereoselective Oxazolidine Ring Formation
The oxazolidine core is constructed via cyclization of N-Boc-protected β-amino alcohols. A widely adopted method involves:
-
Starting Material : L-Serine methyl ester is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of dimethylaminopyridine (DMAP) and triethylamine (TEA) to yield N-Boc-L-serine methyl ester .
-
Cyclization : Treatment with 2,2-dimethoxypropane under acidic conditions (p-toluenesulfonic acid) generates the oxazolidine ring via ketal formation, locking the 2,2-dimethyl substituents .
-
Phenyl Introduction : Grignard addition of phenylmagnesium bromide to the intermediate aldehyde (formed via oxidation of the serine side chain) installs the 4-phenyl group with high stereoselectivity (4S configuration) .
Key Conditions :
-
Temperature: −78°C for Grignard addition to minimize racemization.
-
Catalysts: BF₃·Et₂O enhances electrophilicity during cyclization .
Esterification and Boc Protection
The ethyl ester and Boc groups are introduced sequentially:
-
Esterification : The carboxylic acid intermediate (from hydrolysis of the methyl ester) reacts with ethanol under Mitsunobu conditions (DIAD, PPh₃) to yield the ethyl ester .
-
Boc Protection : tert-Butyloxycarbonyl (Boc) is introduced using Boc₂O in dichloromethane with DMAP, ensuring the amine remains protected during subsequent steps .
Optimization :
Pd-Catalyzed Allylic C–H Oxidation
A novel approach leverages palladium catalysis to form the oxazolidinone framework :
-
Substrate : N-Boc-allylamine derivatives undergo Pd(II)/bis-sulfoxide-catalyzed oxidation with benzoquinone as the terminal oxidant.
-
Mechanism : Allylic C–H activation generates a π-allylPd intermediate, which reacts with the oxygen nucleophile (from the Boc group) to form the oxazolidinone ring.
-
Stereocontrol : Chiral bis-sulfoxide ligands induce the desired (4S,5R) configuration .
Performance Metrics :
Docetaxel Intermediate Synthesis
In industrial settings, this compound is synthesized as a precursor for docetaxel side chains :
-
Condensation : (4S,5R)-2,2-Dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid is esterified with ethyl chloroformate in the presence of TEA .
-
Boc Activation : The amine is protected using Boc₂O under anhydrous conditions to prevent ring opening .
Scale-Up Considerations :
-
Purification: Crystallization from ethyl acetate/hexane mixtures improves purity (>98%) .
-
Throughput: Multi-kilogram batches are achievable with 70–75% overall yield .
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Complexity |
|---|---|---|---|
| Cyclization of Serine Derivative | 78% | High (4S,5R) | Moderate |
| Pd-Catalyzed Oxidation | 63% | Excellent (15:1 dr) | High |
| Docetaxel Intermediate Route | 75% | High | Low |
Trade-Offs :
-
The Pd-catalyzed method offers superior stereocontrol but requires expensive ligands.
-
Industrial routes prioritize scalability over atom economy .
Spectroscopic and Physicochemical Data
Stereochemical Confirmation :
Q & A
What are the key synthetic challenges in preparing 3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester, and how can reaction conditions be optimized?
Answer:
The synthesis involves protecting group strategies (e.g., t-Boc) and multi-step regioselective reactions. A common challenge is controlling steric hindrance from the 2,2-dimethyl and phenyl substituents during ring closure. To optimize:
- Use acetic acid/sodium acetate as a mild acid catalyst to facilitate oxazolidinone formation without cleaving the t-Boc group .
- Monitor reaction progress via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) to detect intermediates and adjust reflux times (typically 2.5–5 hours) .
- Employ ethyl bromoacetate in ethanol under reflux for esterification, ensuring stoichiometric equivalence (0.01 mol) to minimize side products .
How can researchers validate the purity and structural integrity of this compound?
Answer:
Basic validation:
- Recrystallization from ethanol or acetic acid removes impurities, confirmed by sharp melting points (>250°C) .
- Thin-layer chromatography (TLC) with iodine visualization ensures a single spot, indicating homogeneity .
Advanced validation:
- 1H/13C NMR identifies key signals: t-Boc tert-butyl protons (δ 1.2–1.4 ppm), oxazolidinone carbonyl (δ 165–170 ppm), and ester carbonyl (δ 170–175 ppm) .
- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error .
What strategies are recommended for resolving contradictions in spectroscopic data during characterization?
Answer:
Discrepancies in NMR or IR spectra often arise from tautomerism or residual solvents. Mitigation strategies:
- Use 2D-NMR (COSY, HSQC) to resolve overlapping signals, particularly for the oxazolidin-5-yl and phenyl groups .
- Compare experimental IR carbonyl stretches (C=O at ~1750 cm⁻¹ for esters, ~1680 cm⁻¹ for oxazolidinones) with computational simulations (e.g., DFT) .
- Re-run recrystallization in DMF/acetic acid to eliminate solvent artifacts .
How can the t-Boc group’s stability be assessed under varying reaction conditions?
Answer:
The t-Boc group is acid-labile. Stability tests:
- Hydrolysis kinetics : Expose the compound to trifluoroacetic acid (TFA)/dichloromethane (1:4 v/v) and monitor via TLC. Complete deprotection should occur within 30 minutes at 0°C .
- Thermal stability : Reflux in ethanol (5 hours). If the t-Boc group remains intact (confirmed by NMR), it is suitable for high-temperature reactions .
What are the methodological considerations for evaluating this compound’s biological activity?
Advanced research focus:
- Docking studies : Use the oxazolidinone core as a pharmacophore for binding to bacterial ribosomes (e.g., 50S subunit) .
- Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) using agar diffusion, with ciprofloxacin as a positive control .
- Cytotoxicity screening : Use MTT assays on mammalian cells (e.g., HEK-293) to assess selectivity (IC50 > 100 µM preferred) .
How can researchers troubleshoot low yields in the final esterification step?
Answer:
Low yields (<50%) often result from incomplete activation of the carboxylic acid. Solutions:
- Convert the acid to its acyl chloride using SOCl2/DMF prior to esterification with ethanol .
- Use triethylamine (0.01 mol) as a base to neutralize HCl byproducts and drive the reaction .
- Ensure anhydrous conditions; trace water hydrolyzes intermediates .
What are the best practices for storing this compound to prevent degradation?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
